molecular formula C18H19N3O2S B2433565 1,3,6-trimethyl-5-(phenethylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941877-18-5

1,3,6-trimethyl-5-(phenethylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2433565
CAS No.: 941877-18-5
M. Wt: 341.43
InChI Key: KFESKEPBHPTWID-UHFFFAOYSA-N
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Description

1,3,6-Trimethyl-5-(phenethylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrido[2,3-d]pyrimidine core with various substituents, makes it an interesting subject for research and development.

Mechanism of Action

Target of Action

It’s worth noting that derivatives of pyrido[2,3-d]pyrimidine have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k) and protein tyrosine kinases . These enzymes play crucial roles in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them potential targets for this compound.

Biochemical Pathways

The biochemical pathways affected by 1,3,6-trimethyl-5-(phenethylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are likely to be those regulated by PI3K and protein tyrosine kinases. These pathways control a variety of cellular processes, including cell growth, cell cycle progression, and apoptosis . By inhibiting these enzymes, the compound could potentially disrupt these pathways and exert its biological effects.

Result of Action

Given its potential targets, it’s plausible that the compound could exert antiproliferative effects by disrupting cell growth and proliferation pathways .

Preparation Methods

The synthesis of 1,3,6-trimethyl-5-(phenethylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . The reaction conditions often involve the use of solvents like xylene and bases to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

1,3,6-Trimethyl-5-(phenethylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

1,3,6-Trimethyl-5-(phenethylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 1,3,6-trimethyl-5-(phenethylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione include other pyrido[2,3-d]pyrimidine derivatives such as:

Properties

IUPAC Name

1,3,6-trimethyl-5-(2-phenylethylsulfanyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-12-11-19-16-14(17(22)21(3)18(23)20(16)2)15(12)24-10-9-13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFESKEPBHPTWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1SCCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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